molecular formula C26H35NO3 B6545578 N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946358-87-8

N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No. B6545578
CAS RN: 946358-87-8
M. Wt: 409.6 g/mol
InChI Key: VQMORHCHDYJVMS-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (DBDMBA) is an organic compound with various scientific applications. It is an aromatic amide, known for its low toxicity and high solubility. Its chemical structure consists of a benzamide group attached to a benzofuran moiety, with a butyl chain attached to the nitrogen. This compound has been extensively studied in recent years due to its various scientific applications and potential benefits.

Scientific Research Applications

N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide has been extensively studied in recent years due to its various scientific applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide has also been studied as an antioxidant, with potential applications in the prevention of oxidative damage. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of cancer cells, such as prostate and breast cancer.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is not fully understood. However, it is believed to interact with the active site of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. It is thought that N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide binds to the active site of the enzyme, blocking the breakdown of acetylcholine and thus increasing its levels in the brain. This mechanism of action is thought to be responsible for N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide's potential applications in the treatment of cognitive disorders, such as Alzheimer's disease.
Biochemical and Physiological Effects
N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of acetylcholine in the brain, which is thought to be responsible for its potential cognitive-enhancing effects. Additionally, it has been shown to have antioxidant properties, which could potentially be useful in the prevention of oxidative damage. Furthermore, it has been studied for its potential to inhibit the growth of certain types of cancer cells, such as prostate and breast cancer.

Advantages and Limitations for Lab Experiments

The use of N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with a simple condensation reaction between benzamide and dimethyl-2-hydroxybenzofuran. Additionally, it is relatively low in toxicity and has high solubility, making it safe to use in laboratory experiments. However, it is important to note that this compound has not been extensively studied in humans and its effects on humans are not yet fully understood.

Future Directions

The potential applications of N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide are still being explored and there are many future directions for research. One potential area of research is the development of more effective inhibitors of acetylcholinesterase, which could potentially be useful in the treatment of cognitive disorders. Additionally, further research could be conducted to explore the potential of N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide to inhibit the growth of cancer cells. Finally, research could be conducted to further explore its potential antioxidant properties and its potential to prevent oxidative damage.

Synthesis Methods

The synthesis of N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is typically performed using a condensation reaction between benzamide and dimethyl-2-hydroxybenzofuran. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically conducted at a temperature of around 100°C. The reaction is typically followed by a purification step, such as column chromatography, to obtain a high-purity product.

properties

IUPAC Name

N,N-dibutyl-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3/c1-5-7-16-27(17-8-6-2)25(28)21-14-12-20(13-15-21)19-29-23-11-9-10-22-18-26(3,4)30-24(22)23/h9-15H,5-8,16-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMORHCHDYJVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

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